molecular formula C10H11ClF3NO B11733984 (3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733984
M. Wt: 253.65 g/mol
InChI Key: CDXIYTSXYAHIMZ-VIFPVBQESA-N
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Description

(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol: shares similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-6-1-2-7(9(15)3-4-16)8(5-6)10(12,13)14/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1

InChI Key

CDXIYTSXYAHIMZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(CCO)N

Origin of Product

United States

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